molecular formula C9H8BrIO2 B12327942 Benzenepropanoic acid, 2-bromo-3-iodo-

Benzenepropanoic acid, 2-bromo-3-iodo-

Cat. No.: B12327942
M. Wt: 354.97 g/mol
InChI Key: LRKMLJFUUUOQFO-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-bromo-3-iodo-, is an organic compound characterized by the presence of both bromine and iodine atoms attached to a benzene ring

Preparation Methods

The synthesis of benzenepropanoic acid, 2-bromo-3-iodo-, typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of benzenepropanoic acid derivatives under controlled conditions. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or specific solvents to facilitate the substitution reactions .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Benzenepropanoic acid, 2-bromo-3-iodo-, undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Benzenepropanoic acid, 2-bromo-3-iodo-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2-bromo-3-iodo-, involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity can be harnessed in various chemical and biological applications .

Comparison with Similar Compounds

Benzenepropanoic acid, 2-bromo-3-iodo-, can be compared with other halogenated benzene derivatives, such as:

  • Benzenepropanoic acid, 2-bromo-3-chloro-
  • Benzenepropanoic acid, 2-iodo-3-chloro-
  • Benzenepropanoic acid, 3-bromo-2-iodo-

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different halogen atoms.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(2-bromo-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13)

InChI Key

LRKMLJFUUUOQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CCC(=O)O

Origin of Product

United States

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